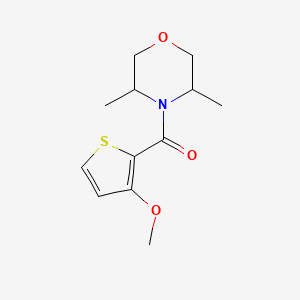![molecular formula C14H17F2NO3 B7593381 [4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone is a synthetic compound that belongs to the class of morpholine derivatives. It is commonly referred to as DFM-1 and has been studied for its potential use in cancer treatment.
Mecanismo De Acción
DFM-1 exerts its anti-cancer effects through the inhibition of the protein kinase CK2. CK2 is a key regulator of cell growth and survival, and its overexpression has been linked to the development and progression of cancer. DFM-1 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DFM-1 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, DFM-1 has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DFM-1 is its specificity for CK2, which makes it a promising target for cancer therapy. However, its low solubility in water and poor bioavailability may limit its effectiveness in vivo. In addition, the lack of clinical trials on DFM-1 in humans makes it difficult to assess its safety and efficacy.
Direcciones Futuras
Future research on DFM-1 could focus on improving its solubility and bioavailability, as well as exploring its potential use in combination with other anti-cancer drugs. In addition, further studies could investigate the neuroprotective effects of DFM-1 and its potential use in the treatment of neurodegenerative disorders. Finally, clinical trials on DFM-1 in humans could provide valuable information on its safety and efficacy as a cancer therapy.
Métodos De Síntesis
DFM-1 can be synthesized through a multistep process involving the reaction of 4-(difluoromethoxy)benzaldehyde with 3,5-dimethylmorpholine in the presence of a base. The resulting intermediate is then treated with an acid to form the final product.
Aplicaciones Científicas De Investigación
DFM-1 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. DFM-1 has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin. In addition, DFM-1 has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[4-(difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-9-7-19-8-10(2)17(9)13(18)11-3-5-12(6-4-11)20-14(15)16/h3-6,9-10,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZOEBZGTZLRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC=C(C=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)





![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)

